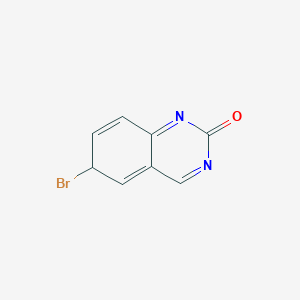
PAR4 antagonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PAR4 antagonist 3 is a compound that inhibits the activity of protease-activated receptor 4 (PAR4). Protease-activated receptors are a family of G protein-coupled receptors that play significant roles in various physiological processes, including thrombosis, inflammation, and cancer. PAR4, in particular, is involved in platelet activation and aggregation, making it a target for antithrombotic therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PAR4 antagonist 3 typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the Core Structure: The core structure of the compound is synthesized using a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
PAR4 antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its biological activity .
Aplicaciones Científicas De Investigación
PAR4 antagonist 3 has a wide range of scientific research applications, including :
Chemistry: Used as a tool compound to study the structure-activity relationships of protease-activated receptor antagonists.
Biology: Employed in research to understand the role of PAR4 in cellular signaling and platelet function.
Medicine: Investigated as a potential therapeutic agent for the treatment of thrombotic disorders and inflammatory diseases.
Industry: Utilized in the development of new antithrombotic drugs and other therapeutic agents.
Mecanismo De Acción
PAR4 antagonist 3 exerts its effects by binding to the protease-activated receptor 4 and inhibiting its activation. This prevents the receptor from initiating downstream signaling pathways that lead to platelet activation and aggregation. The molecular targets of this compound include the extracellular domain of PAR4, where it blocks the binding of thrombin and other activating proteases .
Comparación Con Compuestos Similares
PAR4 antagonist 3 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting PAR4. Similar compounds include :
BMS-986120: Another potent and selective PAR4 antagonist developed by Bristol-Myers Squibb.
YD-3: A small-molecule PAR4 antagonist that inhibits platelet activation.
Indazole and Indole Derivatives: These compounds also act as PAR4 antagonists but may have different selectivity profiles.
Propiedades
Fórmula molecular |
C22H16FN3O5S |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
6-[2-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)30-15(11-29-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3 |
Clave InChI |
RBFSJRLVUDQWIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OCC(O5)COC6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)
![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)

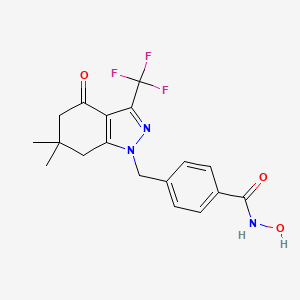
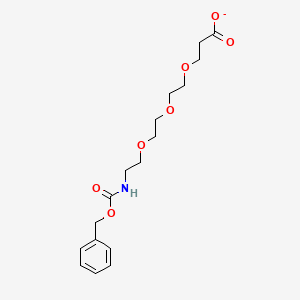

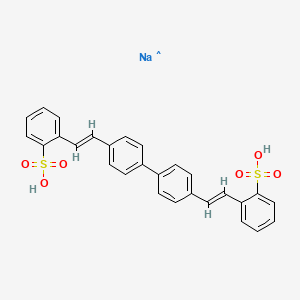
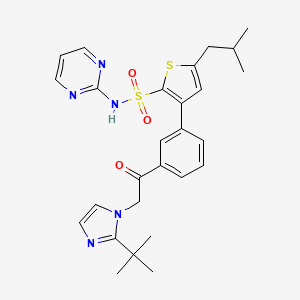
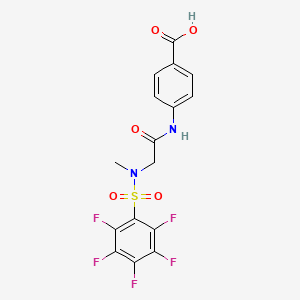
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
